(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol

Catalog No.
S13239431
CAS No.
104420-67-9
M.F
C17H18INO
M. Wt
379.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1...

CAS Number

104420-67-9

Product Name

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol

IUPAC Name

(5R)-8-iodo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

InChI

InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1

InChI Key

JGBTWNOVLISURM-OAHLLOKOSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)I

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol is a complex organic compound belonging to the class of benzazepines. This compound features a tetrahydro structure, indicating that it contains a saturated cyclic system with four carbon atoms. The presence of an iodine atom at the 8-position and a phenyl group at the 5-position contributes to its unique chemical properties. The compound's molecular formula is C17H20IN1C_{17}H_{20}IN_1 and it has a molecular weight of approximately 353.25 g/mol. Its structure includes multiple functional groups, such as hydroxyl (-OH) and methyl (-CH₃) groups, which can influence its reactivity and biological activity.

The chemical reactivity of (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol can be explored through various reactions:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The hydroxyl group can participate in reduction reactions, potentially forming ethers or alcohols.
  • Aromatic Substitution: The phenyl group may engage in electrophilic aromatic substitution, leading to further functionalization of the aromatic ring.

These reactions are crucial in synthetic organic chemistry for modifying the compound and exploring its derivatives.

Research indicates that compounds similar to (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol exhibit various biological activities. These may include:

  • Antidepressant Effects: Some benzazepine derivatives have been studied for their potential antidepressant properties.
  • Antipsychotic Activity: Compounds in this class may also show efficacy in treating certain psychotic disorders.
  • Neuroprotective Properties: There is evidence suggesting that certain structural analogs may provide neuroprotection against oxidative stress.

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol can be approached through several methods:

  • Starting Materials: Utilizing appropriate precursors such as substituted phenyl derivatives and iodine sources.
  • Cyclization Reactions: Employing cyclization techniques to form the benzazepine core structure.
  • Functional Group Modifications: Introducing iodine and hydroxyl groups through halogenation and hydrolysis reactions respectively.

An example synthetic route could involve the initial formation of a tetrahydrobenzazepine followed by iodination at the 8-position using iodine monochloride or similar reagents.

The applications of (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol are diverse:

  • Pharmaceutical Development: Its potential use in developing new antidepressant or antipsychotic medications.
  • Chemical Research: Serving as a model compound for studying structure–activity relationships in benzazepine derivatives.
  • Material Science: Exploring its utility in creating novel materials with specific electronic or optical properties.

Interaction studies involving (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol can provide insights into its pharmacodynamics:

  • Receptor Binding Studies: Investigating its affinity for neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes related to neurochemical pathways.
  • Drug Interaction Profiles: Assessing how this compound interacts with other therapeutic agents.

These studies are essential for understanding its safety profile and efficacy as a drug candidate.

Several compounds share structural similarities with (5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzazepineLacks iodine; simpler structureAntidepressant
7-HydroxybenzodiazepineHydroxyl group at different positionAnxiolytic
8-BromoquinazolineHalogenated; different ring systemAnticancer

Uniqueness

(5R)-2,3,4,5-Tetrahydro-8-iodo-3-methyl -5 -phenyl -1H -3-benzazepin -7 -ol is unique due to its specific combination of iodine substitution and hydroxyl functionality on a tetrahydrobenzazepine framework. This combination may confer distinct pharmacological properties not found in other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

379.04331 g/mol

Monoisotopic Mass

379.04331 g/mol

Heavy Atom Count

20

UNII

4JS5RIE8CR

Dates

Last modified: 08-10-2024

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